![molecular formula C16H14N4O3S B2495580 (Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(3-nitrobenzylidene)hydrazono)-2,3-dihydrothiazole CAS No. 402945-55-5](/img/structure/B2495580.png)
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(3-nitrobenzylidene)hydrazono)-2,3-dihydrothiazole
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Overview
Description
The compound contains several functional groups including a furan ring, a thiazole ring, a nitro group, and a hydrazone group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound but contains sulfur and nitrogen in the ring. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in organic synthesis to introduce a nitrogen atom into a molecule. The hydrazone group is a type of organic compound characterized by the presence of an N=N bond.
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups and standard bonding patterns. The furan and thiazole rings are likely to contribute to the overall stability of the molecule due to aromaticity. The nitro group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more reactive .Scientific Research Applications
- Application : The compound can be used as a catalyst for the selective electrochemical hydrogenation of furfural to 2-methylfuran . This process occurs under mild pH conditions, making it environmentally friendly .
- Catalytic Transfer Hydrogenation (CTH) : This compound could be employed in CTH, an attractive approach for biomass-based hydrogenation. CTH avoids high-pressure fossil-derived hydrogen (H₂) and potentially reduces process costs .
Selective Electrochemical Hydrogenation
Biomass-Based Hydrogenation
Future Directions
properties
IUPAC Name |
(E)-3-(furan-2-ylmethyl)-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-12-11-24-16(19(12)10-15-6-3-7-23-15)18-17-9-13-4-2-5-14(8-13)20(21)22/h2-9,11H,10H2,1H3/b17-9+,18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVANJZIHSPLKA-RGJFUNKGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])N1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC(=CC=C2)[N+](=O)[O-])/N1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((E)-(3-nitrobenzylidene)hydrazono)-2,3-dihydrothiazole |
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